2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone
Description
2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone is a substituted 1,4-benzoquinone derivative characterized by:
- A 1,4-benzoquinone core with redox-active quinoid groups.
- Hydroxy (-OH) and methoxy (-OCH₃) substituents at positions 2 and 5, respectively.
While its exact natural source remains unspecified, synthetic routes for analogous compounds (e.g., Irisquinone) involve oxidative coupling of phenolic precursors and chromatographic purification, as demonstrated in . The compound’s structural features suggest roles in redox cycling, antimicrobial activity, or cytotoxic effects, common among benzoquinones .
Properties
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h6-7,17,24H,3-5,8-16H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHQJXPRVZBEFP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345917 | |
| Record name | Maesanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856427-86-6 | |
| Record name | Maesanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence
-
Vilsmeier Formylation :
-
Oxidation to Phenol :
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Quinone Formation :
Adaptation for Target Compound :
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Replace the methyl group in III with (E)-pentadec-10-enyl via Friedel-Crafts alkylation using AlCl₃ and pentadec-10-enoyl chloride.
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Demethylation at position 2 using BBr₃ selectively generates the hydroxyl group.
Direct Oxidation of Phenolic Precursors
Hydroquinone Oxidation Pathway
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Synthesis of 2,5-Dimethoxy-3-((E)-pentadec-10-enyl)-1,4-hydroquinone :
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Selective Demethylation :
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Oxidation to Benzoquinone :
Stereoselective Installation of the (E)-Pentadec-10-enyl Chain
Wittig Olefination Strategy
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Aldehyde Intermediate :
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Synthesize 3-formyl-2-hydroxy-5-methoxy-1,4-benzoquinone via formylation of 2-hydroxy-5-methoxy-1,4-benzoquinone.
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Wittig Reaction :
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Purification :
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Column chromatography (SiO₂, hexane/EtOAc 4:1) followed by recrystallization in n-hexane.
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Comparative Analysis of Synthetic Routes
Critical Reaction Parameters
Oxidation Optimization
Alkylation Efficiency
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Friedel-Crafts vs. Directed Metalation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Acids and bases: For hydrolysis and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-3-((e)-pentadec-10-enyl)[1,4]benzoquinone involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substituent profiles include:
Key Observations:
- For example, 2-amino-6-hydroxy-[1,4]benzoquinone’s amino group enhances electron donation, amplifying ROS generation .
- Chain Length and Unsaturation: The target compound’s (E)-pentadec-10-enyl chain may improve cell membrane penetration compared to shorter or saturated chains in Irisquinone .
(a) Anti-Tumor Activity
- 2-Amino-6-hydroxy-[1,4]benzoquinone induces apoptosis in breast and gastric cancer cells via mitochondrial ROS accumulation .
- HU-331 exhibits superior in vivo anti-cancer efficacy and reduced cardiotoxicity compared to doxorubicin .
- Target Compound: The hydroxy group may act as a radical scavenger, balancing ROS levels to avoid excessive toxicity, while the methoxy group stabilizes the quinone structure. Its long alkenyl chain could enhance tumor cell uptake .
(b) Antimicrobial Properties
- 1,4-Benzoquinones from scorpion venom (e.g., red/blue derivatives) show activity against Staphylococcus aureus and Mycobacterium tuberculosis .
- The target compound’s lipophilic chain may disrupt microbial membranes, analogous to antimicrobial peptides, though empirical data is needed .
(c) Toxicity and Dosing
- 1,4-Benzoquinone exhibits dose-dependent cytotoxicity, with toxicity inversely correlating with intracellular volume (e.g., in HepG2 cells) .
- The target compound’s bulky substituents may reduce nonspecific toxicity by limiting cellular uptake or enhancing metabolic stability .
Physicochemical Properties
Biological Activity
Overview
2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone is a hydroxyquinone compound characterized by its unique structure, which includes a long alkyl chain. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
- IUPAC Name : 2-hydroxy-5-methoxy-3-[(E)-pentadec-10-enyl]cyclohexa-2,5-diene-1,4-dione
- Molecular Formula : C22H34O4
- Molecular Weight : 362.5 g/mol
- CAS Number : 856427-86-6
The biological activity of 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone can be attributed to its ability to undergo redox reactions, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cellular damage and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and proteins, altering their functions and contributing to its biological effects .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 8 μM |
| S. aureus | 16 μM |
| E. coli | 32 μM |
The observed antimicrobial activity suggests that the compound could be a potential candidate for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone has been evaluated in various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCT116 | 3.7 | Moderate antiproliferative effect |
| MCF-7 | 1.2 | Strong antiproliferative effect |
| HEK293 | 5.3 | Moderate antiproliferative effect |
These results indicate that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies
-
Study on Antimicrobial Properties :
A study investigated the antimicrobial effects of various hydroxyquinones, including 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone. The results demonstrated that this compound had a strong inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria, suggesting its potential as a therapeutic agent against specific infections . -
Anticancer Activity Assessment :
Another study focused on evaluating the antiproliferative effects of this compound on multiple cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through ROS generation and subsequent oxidative stress pathways, highlighting its potential as an anticancer drug candidate .
Q & A
Q. What are the primary methods for isolating or synthesizing 2-Hydroxy-5-methoxy-3-((E)-pentadec-10-enyl)[1,4]benzoquinone?
The compound occurs naturally in plants like Maesa lanceolata and Ardisia japonica. Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (column chromatography, HPLC) . Synthetic routes include oxidative functionalization of 1,4-benzoquinone derivatives. For example, catalytic oxidative heterofunctionalization with Co(OAc)₂ enables controlled modifications using oxygen, nitrogen, or sulfur nucleophiles . Key challenges include regioselectivity and preserving the unsaturated pentadecenyl chain during synthesis.
Q. Which analytical techniques are critical for characterizing this compound?
Q. What biological activities are associated with this compound?
It exhibits:
- Immunostimulation : Non-specific activation of immune responses via undefined pathways .
- Enzyme inhibition : Potent inhibition of 5-lipoxygenase (IC₅₀ ~1–5 µM) and aldose reductase, relevant to anti-inflammatory and antidiabetic research .
- Antimicrobial synergy : Enhances the anticandidal activity of polygodial, a sesquiterpene dialdehyde, through unknown mechanisms .
Advanced Research Questions
Q. How can researchers design experiments to study redox properties and electron transfer mechanisms?
- Cyclic voltammetry : Measure redox potentials in aprotic solvents (e.g., DMF) to assess quinone/hydroquinone transitions .
- EPR spectroscopy : Detect semiquinone radical intermediates during redox cycling .
- Photochemical assays : Use a PhotoCube™ reactor to evaluate light-induced reactivity (e.g., 365–623 nm) and monitor product formation via spectrophotometry .
Q. How should contradictions in cytotoxicity data be addressed?
Discrepancies in IC₅₀ values (e.g., cancer cell lines vs. non-cancerous cells) may arise from:
- Assay conditions : Standardize cell culture media (pH, serum content) to avoid confounding redox interactions .
- Substituent effects : Compare analogs (e.g., methoxy vs. ethoxy derivatives) to isolate structural contributors to toxicity .
- Metabolic activation : Include liver microsomes or S9 fractions to assess bioactivation pathways .
Q. What role does the (E)-pentadec-10-enyl chain play in bioactivity?
- Lipophilicity : Enhances membrane permeability (logP ~6–7 predicted via computational modeling) .
- Stereoelectronic effects : The trans double bond may stabilize interactions with hydrophobic enzyme pockets (e.g., 5-lipoxygenase) .
- Comparative studies : Synthesize analogs with saturated or shorter chains to evaluate chain length/unsaturation effects .
Q. How does photochemical behavior vary under different wavelengths?
Q. Are there synergistic effects with other bioactive compounds?
Q. What experimental strategies elucidate enzyme inhibition mechanisms?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes .
- Structural studies : Co-crystallize the compound with 5-lipoxygenase or aldose reductase for X-ray diffraction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
